Summary of the Application: 3,6-Dibromo-2-fluorobenzaldehyde is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used as a reagent or a building block in the synthesis of more complex molecules used in proteomic studies.
Methods of Application: The specific methods of application in proteomics research would depend on the context of the study. Generally, this compound could be used in the synthesis of peptides or proteins, possibly as a labeling agent due to its unique structure.
Results or Outcomes: The outcomes of using 3,6-Dibromo-2-fluorobenzaldehyde in proteomics research would vary greatly depending on the specific experiment. It could potentially aid in the identification or characterization of proteins in a given sample .
Summary of the Application: 3,6-Dibromo-2-fluorobenzaldehyde could potentially be used in materials science, particularly in the synthesis of new materials .
Methods of Application: In materials science, this compound could be used as a building block in the synthesis of polymers or other complex materials .
Results or Outcomes: The outcomes would depend on the specific materials being synthesized and their properties. The unique structure of 3,6-Dibromo-2-fluorobenzaldehyde could potentially contribute to the development of materials with novel properties .
Methods of Application: This compound could potentially be used as a tracer or probe in environmental studies, given its unique structure .
Results or Outcomes: The results would depend on the specific environmental processes being studied. The use of 3,6-Dibromo-2-fluorobenzaldehyde could potentially provide valuable insights into these processes .
Summary of the Application: 3,6-Dibromo-2-fluorobenzaldehyde could potentially be used in analytical chemistry, particularly in the development of new analytical methods .
Methods of Application: In analytical chemistry, this compound could be used as a standard or reagent in various analytical techniques .
Results or Outcomes: The outcomes would depend on the specific analytical methods being developed or used. The use of 3,6-Dibromo-2-fluorobenzaldehyde could potentially contribute to the development of more accurate or sensitive analytical methods .
Methods of Application: In nanotechnology, this compound could be used as a building block in the synthesis of nanoparticles or other nanoscale materials .
Results or Outcomes: The outcomes would depend on the specific nanomaterials being synthesized and their properties. The use of 3,6-Dibromo-2-fluorobenzaldehyde could potentially contribute to the development of nanomaterials with novel properties .
3,6-Dibromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₃Br₂FO. It features a benzaldehyde structure with two bromine atoms positioned at the 3 and 6 positions, and a fluorine atom at the 2 position of the benzene ring. This compound is notable for its unique halogen substitutions, which influence its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science .
The synthesis of 3,6-dibromo-2-fluorobenzaldehyde can be achieved through several methods:
3,6-Dibromo-2-fluorobenzaldehyde has potential applications in various fields:
Several compounds share structural similarities with 3,6-dibromo-2-fluorobenzaldehyde. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-4-chloro-3-fluorobenzaldehyde | Bromine at position 2 and chlorine at position 4 | Different halogen combination affects reactivity |
2,4-Dibromo-6-fluorobenzaldehyde | Two bromines at positions 2 and 4 | Varying positions alter electronic properties |
4-Bromo-2-chloro-6-fluorobenzaldehyde | Chlorine at position 2 and bromine at position 4 | Unique substitution pattern influences stability |
2-Bromo-5-chloro-4-fluorobenzaldehyde | Bromine at position 2 and chlorine at position 5 | Different halogen arrangement affects reactivity |
These compounds highlight the uniqueness of 3,6-dibromo-2-fluorobenzaldehyde through its specific halogen placements which significantly influence its chemical behavior and potential applications in research and industry .
Irritant